molecular formula C31H30N4O2S B11083671 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11083671
M. Wt: 522.7 g/mol
InChI Key: TUGFKSHXSZBIKD-UHFFFAOYSA-N
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Description

5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes multiple aromatic rings, a cyano group, and a carbamoyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of 5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the carbamoyl group: This step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride.

    Final assembly: The final product is obtained by coupling the intermediate with the appropriate aryl or alkyl halides under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or carbamoyl groups, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired transformations.

Scientific Research Applications

5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antitumor activity . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE include other dihydropyridine derivatives and compounds with similar functional groups. Some examples are:

Properties

Molecular Formula

C31H30N4O2S

Molecular Weight

522.7 g/mol

IUPAC Name

5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C31H30N4O2S/c1-4-22-13-9-11-17-26(22)34-27(36)19-38-31-24(18-32)29(23-14-6-5-7-15-23)28(21(3)33-31)30(37)35-25-16-10-8-12-20(25)2/h5-17,29,33H,4,19H2,1-3H3,(H,34,36)(H,35,37)

InChI Key

TUGFKSHXSZBIKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4)C#N

Origin of Product

United States

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